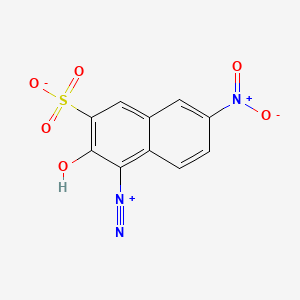![molecular formula C13H11ClN6O B14473226 6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine CAS No. 65659-56-5](/img/structure/B14473226.png)
6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine is a compound belonging to the pteridine family, which is a class of bicyclic heterocyclic compounds. Pteridines are known for their diverse biological roles and applications in medicinal chemistry
Méthodes De Préparation
The synthesis of 6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine typically involves the reaction of 2,4-diamino-6-chloromethylpteridine with 4-chlorophenol under specific conditions. The reaction is usually carried out in a polar aprotic solvent in the presence of a base such as potassium carbonate . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Analyse Des Réactions Chimiques
6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the chloromethyl group, leading to the formation of various derivatives.
Oxidation and Reduction: The pteridine ring system can participate in oxidation and reduction reactions, which can modify the electronic properties of the compound.
Coupling Reactions: The compound can be involved in organometallic coupling reactions, which are useful for extending the side chains and modifying the structure.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a scaffold in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Biological Studies: It is used in studies related to enzyme cofactors and biological pigments, given its structural similarity to naturally occurring pteridines.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of fluorescent dyes and probes for biological imaging.
Mécanisme D'action
The mechanism of action of 6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved often include key cellular processes like signal transduction and metabolic regulation .
Comparaison Avec Des Composés Similaires
6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine can be compared with other pteridine derivatives such as:
Pterin: Known for its role in biological pigments and enzyme cofactors.
Lumazine: Another pteridine derivative with applications in photochemistry and biological studies.
Xanthopterin: Used in fluorescent nucleic acid base analogue probes.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
65659-56-5 |
|---|---|
Formule moléculaire |
C13H11ClN6O |
Poids moléculaire |
302.72 g/mol |
Nom IUPAC |
6-[(4-chlorophenoxy)methyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C13H11ClN6O/c14-7-1-3-9(4-2-7)21-6-8-5-17-12-10(18-8)11(15)19-13(16)20-12/h1-5H,6H2,(H4,15,16,17,19,20) |
Clé InChI |
UZSXJXRHDAPDQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC2=CN=C3C(=N2)C(=NC(=N3)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


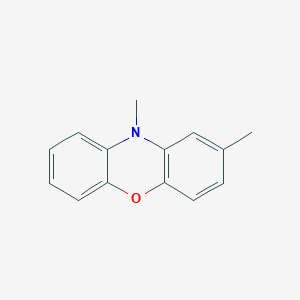
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
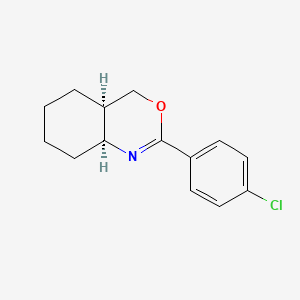
![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)
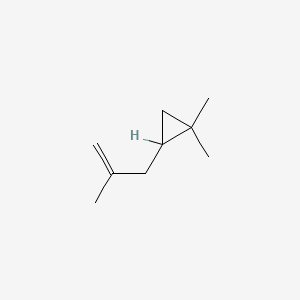
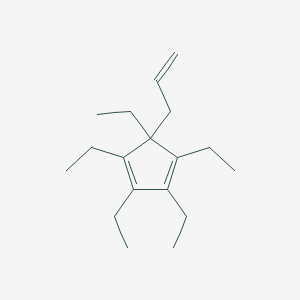

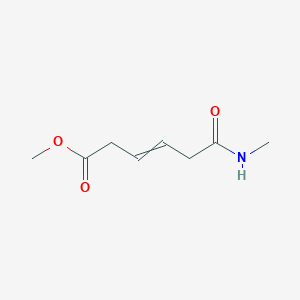
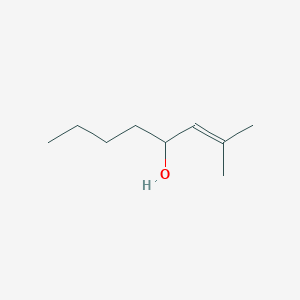
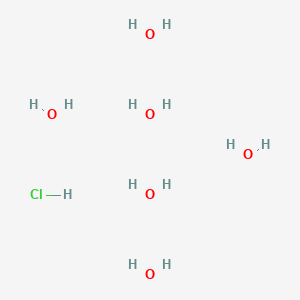

![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
